

A Comparative Analysis of Tannase from *Aspergillus niger* and *Bacillus subtilis*

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Compound Name: Tannase

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This guide provides an objective comparison of the biochemical and kinetic properties of **tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) from two prominent microbial sources: the fungus *Aspergillus niger* and the bacterium *Bacillus subtilis*. This analysis is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in reproducibility and further research.

I. Introduction

Tannase is an inducible enzyme with significant applications in the food, beverage, pharmaceutical, and chemical industries. Its primary function is the hydrolysis of ester and depside bonds in hydrolysable tannins, such as tannic acid, to produce gallic acid and glucose. *Aspergillus niger*, a GRAS (Generally Recognized as Safe) organism, is a well-established and widely used source for commercial **tannase** production. In parallel, **tannase** from various bacterial species, including *Bacillus subtilis*, is gaining increasing attention due to its potential for high productivity and unique biochemical characteristics. This guide aims to provide a side-by-side comparison of the enzymatic properties of **tannase** from these two microorganisms to assist researchers in selecting the appropriate enzyme for their specific applications.

II. Comparative Data on Tannase Properties

The following tables summarize the key biochemical and kinetic parameters of **tannase** from *Aspergillus niger* and *Bacillus subtilis* as reported in various scientific studies. It is important to

note that variations in experimental conditions, such as substrate type, purity of the enzyme, and assay methods, can influence the reported values.

Table 1: Optimal pH and Temperature for Tannase Activity

Organism	Strain	Optimal pH	Optimal Temperature (°C)	Reference
Aspergillus niger	SCSGAF0145	5.5	35	[1]
ITCC 6514.07	6.2	35	[2]	
MTCC 2425	5.0	35-40	[3]	
Local Isolate	5.0	35		
-	5.0	30		
Bacillus subtilis	Newly Isolated	5.0	45	
Isolated Strain	6.0	50		
-	8.0	30		
Bacillus amyloliquefaciens	-	5.0	-	

Table 2: Kinetic Parameters of Tannase (Substrate: Tannic Acid)

Organism	Strain	Km (mM)	Vmax ($\mu\text{mol/min}$ or U/mL)	Reference
Aspergillus niger	SCSGAF0145	430	21.55 U/mL	
ITCC 6514.07	0.012	33.3 $\mu\text{mol/min}$		
-	0.155 g/mL	0.83 U/mL		
Bacillus subtilis	Isolated Strain	0.029	40 U/mL	

Note: Direct comparison of Km and Vmax values should be made with caution due to variations in substrate concentration units and enzyme activity definitions across different studies.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of **tannase**.

Tannase Production

a) Aspergillus niger

- Fermentation Type: Submerged Fermentation (SmF) or Solid-State Fermentation (SSF).
- Medium: Czapek-Dox medium is commonly used for SmF, supplemented with tannic acid (e.g., 1% w/v) as the sole carbon source and inducer. For SSF, agricultural residues like wheat bran or rice husk can be used as the solid support.
- Inoculum: A spore suspension of A. niger (e.g., 1×10^7 spores/mL) is used to inoculate the fermentation medium.
- Incubation Conditions: Incubation is typically carried out at 30°C for 72-168 hours with agitation (for SmF).

b) Bacillus subtilis

- Fermentation Type: Primarily Submerged Fermentation (SmF).

- Medium: A nutrient-rich medium containing a nitrogen source (e.g., peptone, yeast extract) and supplemented with tannic acid as an inducer is used.
- Inoculum: An overnight culture of *B. subtilis* is used to inoculate the production medium.
- Incubation Conditions: Incubation is generally performed at 37°C for 24-48 hours with shaking.

Enzyme Purification

A multi-step purification protocol is generally employed to obtain purified **tannase** from the crude culture filtrate.



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Caption: A typical workflow for the purification of **tannase**.

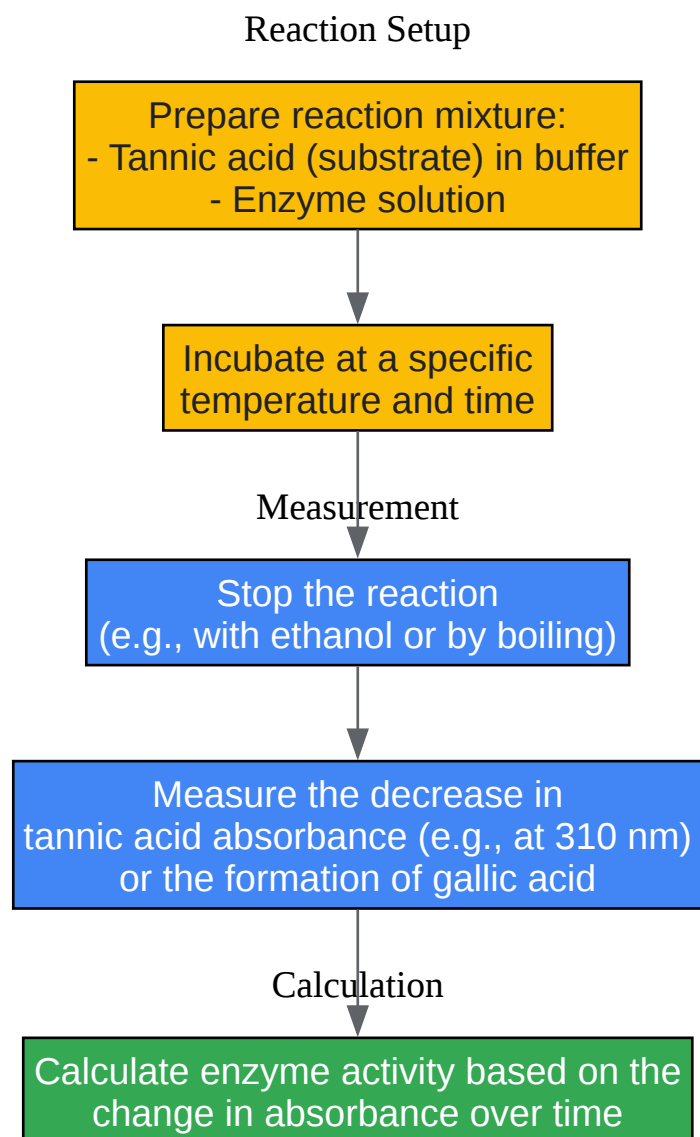
Protocol Steps:

- Crude Enzyme Preparation: The fermentation broth is centrifuged or filtered to remove microbial cells, yielding the crude enzyme extract.
- Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate (typically 40-80% saturation) to concentrate the protein. The precipitate is collected by centrifugation.
- Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer (e.g., citrate or phosphate buffer, pH 5.0-6.0) and dialyzed extensively against the same buffer to remove excess salt.

- **Ion-Exchange Chromatography:** The dialyzed sample is loaded onto an anion-exchange column, such as DEAE-cellulose or DEAE-Sephadex, pre-equilibrated with the dialysis buffer. The bound proteins are eluted using a salt gradient (e.g., 0-1 M NaCl).
- **Gel Filtration Chromatography:** Fractions exhibiting high **tannase** activity are pooled, concentrated, and further purified by gel filtration chromatography using a column like Sephadex G-100 or G-150 to separate proteins based on their molecular size.

Tannase Activity Assay

Several methods are available for determining **tannase** activity. A commonly used spectrophotometric method is described below.



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Caption: General workflow for a spectrophotometric **tannase** activity assay.

Spectrophotometric Assay Protocol (Based on Tannic Acid Hydrolysis):

- Reagents:
 - Substrate solution: 0.5% (w/v) tannic acid in 0.2 M sodium acetate buffer (pH 5.5).
 - Bovine Serum Albumin (BSA) solution: To precipitate unreacted tannic acid.

- SDS-Triethanolamine solution: To dissolve the precipitate.
- Ferric chloride (FeCl_3) reagent.
- Procedure:
 - Add 0.1 mL of the enzyme solution to 0.3 mL of the substrate solution.
 - Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 20 minutes).
 - Stop the reaction by adding 3 mL of the BSA solution.
 - Centrifuge the mixture to pellet the precipitated tannic acid-BSA complex.
 - Dissolve the pellet in 3 mL of the SDS-triethanolamine solution.
 - Add 1 mL of the FeCl_3 reagent and incubate for 15 minutes at room temperature for color development.
 - Measure the absorbance at a specific wavelength (e.g., 530 nm). The amount of residual tannic acid is inversely proportional to the enzyme activity.

Definition of Enzyme Unit: One unit of **tannase** activity is often defined as the amount of enzyme that hydrolyzes 1 μmol of ester bonds in tannic acid per minute under standard assay conditions.

Determination of Kinetic Parameters (K_m and V_{max})

The Michaelis-Menten constant (K_m) and maximum reaction velocity (V_{max}) are determined by measuring the initial reaction rates at varying substrate concentrations.

Protocol:

- Prepare a series of substrate (tannic acid) solutions of different concentrations in the appropriate buffer.

- Perform the **tannase** activity assay for each substrate concentration, ensuring that the enzyme concentration remains constant and the reaction time is within the linear range.
- Plot the initial reaction velocity (V) against the substrate concentration ([S]).
- To determine K_m and V_{max} accurately, transform the data using a linear plot, such as the Lineweaver-Burk plot ($1/V$ vs. $1/[S]$).
 - The y-intercept of the Lineweaver-Burk plot is equal to $1/V_{max}$.
 - The x-intercept is equal to $-1/K_m$.

Determination of Optimal pH and Temperature

a) Optimal pH:

- Prepare a series of buffers with different pH values (e.g., ranging from 3.0 to 9.0).
- Perform the **tannase** activity assay at each pH value, keeping the temperature and substrate concentration constant.
- Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.

b) Optimal Temperature:

- Perform the **tannase** activity assay at various temperatures (e.g., ranging from 20°C to 70°C) at the predetermined optimal pH and a fixed substrate concentration.
- Plot the enzyme activity against the temperature to identify the optimal temperature for the enzyme.

Stability Studies

a) pH Stability:

- Pre-incubate the enzyme solution in buffers of different pH values for a specific duration (e.g., 1 to 24 hours) at a constant temperature (e.g., 4°C or room temperature).

- After incubation, measure the residual enzyme activity under standard assay conditions.
- Plot the percentage of residual activity against the pre-incubation pH to determine the pH range in which the enzyme is stable.

b) Thermal Stability:

- Pre-incubate the enzyme solution at various temperatures for different time intervals.
- At each time point, withdraw an aliquot of the enzyme solution and cool it on ice immediately.
- Measure the residual enzyme activity under standard assay conditions.
- Plot the percentage of residual activity against the incubation time for each temperature to assess the thermal stability of the enzyme.

IV. Conclusion

This comparative guide highlights the key characteristics of **tannase** from *Aspergillus niger* and *Bacillus subtilis*. While *A. niger* is a well-characterized and commercially dominant source, *B. subtilis* offers a promising alternative with potentially different and advantageous properties. The choice between the two sources will depend on the specific requirements of the intended application, including the desired pH and temperature optima, kinetic behavior, and stability. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further explore the potential of these versatile enzymes.

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